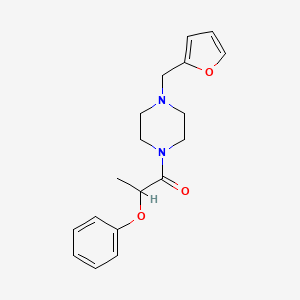

1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine

Overview

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-step reactions that may include alkylation, acylation, condensation, and cyclization processes. Compounds like 1-(2,3-dichlorophenyl)piperazine, for instance, are synthesized from corresponding nitrobenzene derivatives and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of around 48.2% (Li Ning-wei, 2005). Although not directly related to 1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine, these methods shed light on the possible synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

X-ray diffraction studies are a common method for determining the molecular structure of complex organic compounds. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated using single crystal XRD data, highlighting the compound's monoclinic crystal system and providing detailed insights into its molecular geometry (C. Sanjeevarayappa et al., 2015). This approach could similarly be applied to analyze the molecular structure of 1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. The synthesis and characterization of novel piperazine derivatives, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, involve reactions like cyclocondensation and are characterized by spectral analysis (R. Rajkumar et al., 2014). Such studies provide a basis for understanding the reactivity and chemical properties of 1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine.

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystalline form, can be assessed through experimental methods. For example, the synthesis and characterization of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin revealed its potential as an antioxidant, with specific physical properties like melting point and yield being determined (S. Y. Prabawati, 2016). These properties are essential for understanding the compound's stability and suitability for further applications.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their reactivity with various reagents, stability under different conditions, and potential as catalysts or inhibitors, are crucial for their application in chemical synthesis and pharmaceuticals. Piperazine itself has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, showcasing its versatility and reactivity (M. Yousefi et al., 2018). Such studies can provide insights into the chemical properties of 1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine, including its potential catalytic activities or interactions with biological molecules.

Scientific Research Applications

Cytochrome P450 and Metabolic Pathways

1-(2-furylmethyl)-4-(2-phenoxypropanoyl)piperazine's metabolic pathways involve several enzymes, including Cytochrome P450 enzymes. The study on Lu AA21004, a structurally related compound, highlights the metabolism involving CYP2D6, CYP2C9, and CYP3A4/5 among others, leading to the formation of various metabolites. This research emphasizes the complex enzymatic processes involved in the metabolic breakdown, which could be relevant for understanding similar compounds' metabolic fate and interaction with human liver enzymes (Hvenegaard et al., 2012).

Synthesis and Therapeutic Potential

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives demonstrates the chemical versatility and potential therapeutic applications of furylmethyl piperazine derivatives. These compounds have shown promising enzyme inhibitory activity and potential as therapeutic agents, with significant implications for drug development and therapeutic strategies (Hussain et al., 2017).

Structural Analysis and Drug Design

Research on fluphenazine dihydrochloride dimethanol solvate, involving a piperazine derivative, underscores the importance of structural analysis in drug design. Understanding the crystal structure and hydrogen bonding patterns can inform the development of more effective and selective drugs, emphasizing the structural considerations crucial in the design of piperazine-based therapeutic agents (Petrus et al., 2012).

Anticancer Activity

The synthesis and evaluation of heterocyclic compounds, including 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, for anticancer activity highlight the potential of piperazine derivatives in oncology. These findings contribute to the growing body of research exploring novel anticancer agents, offering insights into their mechanisms of action and therapeutic efficacy (Lv et al., 2019).

Antidepressant and Anxiolytic Applications

The exploration of piperazine derivatives as therapeutic tools reveals their significant central pharmacological activity. Compounds such as vortioxetine and buspirone, featuring piperazine moieties, have been identified for their antidepressant and anxiolytic applications, underscoring the clinical relevance of piperazine derivatives in treating mental health disorders (Brito et al., 2018).

properties

IUPAC Name |

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-15(23-16-6-3-2-4-7-16)18(21)20-11-9-19(10-12-20)14-17-8-5-13-22-17/h2-8,13,15H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEOOQFDPDCHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC2=CC=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)

![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)

![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)